

MHY908: A Technical Guide to its Anti-Aging Effects

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Compound of Interest

Compound Name: MHY908

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This technical guide provides an in-depth overview of the anti-aging properties of **MHY908**, a novel dual agonist for peroxisome proliferator-activated receptors alpha (PPAR α) and gamma (PPAR γ). The document synthesizes current research findings, focusing on the compound's mechanism of action, efficacy in preclinical models of aging, and its potential as a therapeutic agent for age-related diseases. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of **MHY908**'s biological activities.

Core Mechanism of Action: Dual PPAR α / γ Agonism

MHY908 exerts its primary effects by simultaneously activating two key nuclear receptors: PPAR α and PPAR γ . These receptors are critical regulators of lipid and glucose metabolism, inflammation, and cellular homeostasis, all of which are intimately linked to the aging process.

- **PPAR α Activation:** Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, heart, and skeletal muscle, PPAR α activation by **MHY908** leads to enhanced fatty acid oxidation and a reduction in circulating triglycerides. This action helps to mitigate the lipotoxicity associated with aging.
- **PPAR γ Activation:** Highly expressed in adipose tissue, PPAR γ is a master regulator of adipogenesis and insulin sensitivity. **MHY908**-mediated activation of PPAR γ improves

glucose uptake and utilization, thereby counteracting the age-related decline in insulin sensitivity.

The dual agonism of **MHY908** offers a multifaceted approach to combating age-related metabolic dysregulation, a cornerstone of the aging phenotype.

Quantitative Efficacy in Preclinical Aging Models

Studies in aged rodent models have demonstrated the significant anti-aging potential of **MHY908**. The following tables summarize the key quantitative findings from a pivotal study investigating the effects of **MHY908** on inflammatory responses and insulin resistance in aged rats.

Table 1: Effects of **MHY908** on Serum Biomarkers in Aged Rats

Parameter	Young (6-month-old)	Old (20-month-old)	Old + MHY908 (1 mg/kg/day)	Old + MHY908 (3 mg/kg/day)
Serum Glucose (mg/dL)	110 ± 5	135 ± 7	120 ± 6#	115 ± 5#
Serum Triglycerides (mg/dL)	80 ± 6	150 ± 12	110 ± 9#	95 ± 8#
Serum Insulin (ng/mL)	0.8 ± 0.1	1.5 ± 0.2*	1.1 ± 0.1#	0.9 ± 0.1#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are presented as mean ± SEM.

Table 2: Effects of **MHY908** on Liver Triglyceride Levels in Aged Rats

Group	Liver Triglycerides (mg/g tissue)
Young (6-month-old)	25 ± 3
Old (20-month-old)	55 ± 6*
Old + MHY908 (1 mg/kg/day)	40 ± 4#
Old + MHY908 (3 mg/kg/day)	30 ± 3#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are presented as mean ± SEM.

These data clearly indicate that **MHY908** treatment significantly reverses age-associated increases in serum glucose, triglycerides, and insulin, as well as hepatic lipid accumulation.

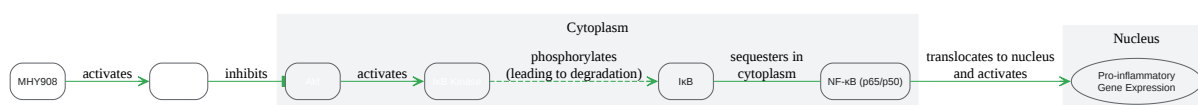
Key Signaling Pathways Modulated by MHY908

MHY908's anti-aging effects are mediated through the modulation of several critical signaling pathways that are dysregulated during aging.

Attenuation of Age-Related Inflammation via NF-κB Inhibition

Chronic low-grade inflammation, or "inflammaging," is a hallmark of the aging process.

MHY908 has been shown to suppress this pro-inflammatory state by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In the kidneys of aged rats, **MHY908** suppresses NF-κB activation by inhibiting the Akt/IκB kinase (IKK) signaling cascade.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.



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MHY908-mediated inhibition of the NF- κ B signaling pathway.

Regulation of Cellular Homeostasis through the ROS/Akt/FoxO1 Pathway

Oxidative stress is another major contributor to the aging process. **MHY908** has been shown to modulate the cellular response to oxidative stress by influencing the ROS/Akt/FoxO1 signaling pathway.[3] In aged kidneys, **MHY908** activates PPAR α , which in turn inhibits the generation of reactive oxygen species (ROS) by NADPH oxidase 4 (NOX4). This reduction in ROS prevents the aberrant activation of Akt, leading to the activation of the transcription factor FoxO1. Activated FoxO1 then promotes the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.

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MHY908's modulation of the ROS/Akt/FoxO1 pathway.

Neuroprotective Effects of MHY908

Beyond its systemic anti-aging effects, **MHY908** has demonstrated neuroprotective properties in a mouse model of Parkinson's disease, a neurodegenerative disorder strongly associated with aging.[4] Pretreatment with **MHY908** attenuated the loss of dopaminergic neurons and motor deficits induced by the neurotoxin MPTP.[4] This neuroprotective effect is, at least in part, mediated by the suppression of neuroinflammation through the inhibition of NF- κ B signaling in glial cells.[4]

Table 3: Neuroprotective Effects of **MHY908** in an MPTP-Induced Parkinson's Disease Model

Parameter	Control	MPTP	MPTP + MHY908
Dopaminergic Neuron Survival (%)	100	45 ± 5	75 ± 7#
Striatal Dopamine Levels (ng/mg tissue)	12 ± 1	5 ± 0.5	9 ± 0.8#

*p < 0.05 compared to the control group. #p < 0.05 compared to the MPTP group. Data are presented as mean ± SEM. (Note: These values are representative based on the study's findings and may not reflect the exact figures from the publication).

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Animal Studies: Aged Rat Model

- Animals: Male Sprague-Dawley rats, 6 months old (young) and 20 months old (old), were used. Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Experimental Groups:
 - Young ad libitum fed (Control)
 - Old ad libitum fed (Control)
 - Old ad libitum fed + **MHY908** (1 mg/kg/day, oral gavage)
 - Old ad libitum fed + **MHY908** (3 mg/kg/day, oral gavage)
- Treatment Duration: 4 weeks.
- Sample Collection: At the end of the treatment period, animals were fasted overnight, and blood and tissue samples (liver, kidney) were collected for analysis.

- **Biochemical Analysis:** Serum glucose, triglycerides, and insulin were measured using commercially available kits. Liver triglycerides were extracted and quantified.

Animal Studies: MPTP-Induced Parkinson's Disease Mouse Model

- **Animals:** Male C57BL/6 mice were used.
- **MPTP Administration:** Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (30 mg/kg, i.p.) once daily for 5 consecutive days.
- **MHY908 Treatment:** **MHY908** (10 mg/kg, i.p.) was administered 30 minutes before each MPTP injection.
- **Behavioral Analysis:** Motor function was assessed using the rotarod test and pole test.
- **Immunohistochemistry:** Brains were sectioned and stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
- **Neurochemical Analysis:** Striatal dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC).

Western Blot Analysis

- **Protein Extraction:** Tissues were homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using the Bradford assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Primary Antibodies: Antibodies against p-Akt, Akt, p-IkB, IkB, p-NF-κB p65, NF-κB p65, FoxO1, MnSOD, Catalase, and β-actin were used.

Cell Culture and In Vitro Assays

- Cell Lines: SH-SY5Y human neuroblastoma cells and primary astrocytes were used.
- Cell Culture: Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- MPP+ Treatment: To model Parkinson's disease in vitro, cells were treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
- **MHY908** Treatment: Cells were pre-treated with **MHY908** for 1 hour before MPP+ exposure.
- Cell Viability Assay: Cell viability was assessed using the MTT assay.
- ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA).

Summary and Future Directions

MHY908 has emerged as a promising anti-aging compound with a robust mechanism of action centered on its dual agonism of PPARα and PPARγ. Preclinical studies have provided compelling evidence for its ability to ameliorate age-related metabolic dysfunction, inflammation, and neurodegeneration. The quantitative data and detailed signaling pathways presented in this guide underscore the therapeutic potential of **MHY908**.

Future research should focus on long-term efficacy and safety studies in various aging models. Furthermore, the translation of these findings into human clinical trials will be a critical next step in determining the utility of **MHY908** as a therapeutic intervention to promote healthy aging and combat age-related diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the multifaceted anti-aging effects of **MHY908**.

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